Cas no 1373921-05-1 (2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide)

2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide is a fluorinated benzyl bromide derivative with significant utility in organic synthesis and pharmaceutical intermediates. The presence of electron-withdrawing trifluoromethyl and fluoro groups, along with the methoxy substituent, enhances its reactivity in nucleophilic substitution reactions, making it valuable for constructing complex aromatic frameworks. Its high purity and stability under controlled conditions ensure consistent performance in cross-coupling and functionalization reactions. The compound’s structural features contribute to its versatility in medicinal chemistry, particularly in the development of bioactive molecules. Proper handling is required due to its lachrymatory and moisture-sensitive nature.
2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide structure
1373921-05-1 structure
Product name:2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide
CAS No:1373921-05-1
MF:C9H7BrF4O
MW:287.048896074295
CID:3161423
PubChem ID:86277640

2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl bromide
    • 1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene
    • 2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide
    • 1373921-05-1
    • CS-0445618
    • JS-5041
    • AKOS026670965
    • MFCD22201038
    • MDL: MFCD22201038
    • Inchi: InChI=1S/C9H7BrF4O/c1-15-6-2-5(4-10)8(11)7(3-6)9(12,13)14/h2-3H,4H2,1H3
    • InChI Key: RISYNKJCXPMUQS-UHFFFAOYSA-N
    • SMILES: COC1=CC(=C(C(=C1)CBr)F)C(F)(F)F

Computed Properties

  • Exact Mass: 285.96164Da
  • Monoisotopic Mass: 285.96164Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: 3.4

2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A571328-1g
1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene
1373921-05-1 95%
1g
$168.0 2025-02-26
Apollo Scientific
PC303036-1g
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl bromide
1373921-05-1 97%
1g
£46.00 2025-02-21
TRC
F108310-500mg
2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide
1373921-05-1
500mg
$ 185.00 2022-06-05
Apollo Scientific
PC303036-10g
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl bromide
1373921-05-1 97%
10g
£241.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1516285-5g
1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene
1373921-05-1 98%
5g
¥4118 2023-04-15
abcr
AB350076-10g
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl bromide, 97%; .
1373921-05-1 97%
10g
€469.00 2024-04-19
Apollo Scientific
PC303036-5g
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl bromide
1373921-05-1 97%
5g
£140.00 2025-02-21
1PlusChem
1P009J50-5g
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl bromide
1373921-05-1
5g
$233.00 2023-12-22
1PlusChem
1P009J50-10g
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl bromide
1373921-05-1
10g
$377.00 2023-12-22
1PlusChem
1P009J50-1g
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl bromide
1373921-05-1
1g
$101.00 2023-12-22

Additional information on 2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide

2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide: An Overview of Its Properties and Applications

2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide (CAS No. 1373921-05-1) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its fluorine, methoxy, and trifluoromethyl substituents, which confer it with distinct chemical properties and reactivity profiles.

The molecular formula of 2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide is C10H9BrF4O, and its molecular weight is approximately 284.08 g/mol. The presence of the bromine atom in the benzyl position makes it a valuable intermediate in synthetic chemistry, particularly for the preparation of more complex molecules with specific functionalities.

In the pharmaceutical industry, 2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide has been explored as a key intermediate in the synthesis of novel drugs. The fluorine and trifluoromethyl groups are known to enhance the metabolic stability and lipophilicity of drug molecules, which can improve their pharmacokinetic properties. Recent studies have shown that compounds derived from this intermediate exhibit promising activities against various diseases, including cancer and neurological disorders.

A notable example of its application in drug discovery is the synthesis of fluorinated aryl ethers, which have been shown to possess potent antitumor activity. The methoxy group in 2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide plays a crucial role in modulating the electronic properties of the aromatic ring, thereby influencing the biological activity of the final product. This makes it an attractive starting material for the development of new therapeutic agents.

Beyond pharmaceuticals, 2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide has also found applications in agrochemicals. The fluorine and trifluoromethyl substituents are known to enhance the herbicidal and insecticidal properties of agrochemical compounds. Research has demonstrated that derivatives of this compound can effectively control various plant pests and weeds, making it a valuable tool in modern agriculture.

In materials science, the unique chemical structure of 2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide has led to its use in the synthesis of advanced materials with enhanced properties. For instance, it has been employed in the preparation of fluorinated polymers and coatings that exhibit improved thermal stability, chemical resistance, and mechanical strength. These materials find applications in a wide range of industries, including electronics, automotive, and aerospace.

The synthetic versatility of 2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide is further highlighted by its use as a building block for the preparation of complex organic molecules. Its reactivity with various nucleophiles allows for the formation of diverse functional groups, making it an essential reagent in organic synthesis laboratories. Recent advancements in catalytic methods have further expanded its utility by enabling more efficient and selective transformations.

In conclusion, 2-Fluoro-5-methoxy-3-(trifluoromethyl)-benzyl bromide (CAS No. 1373921-05-1) is a multifaceted compound with a wide range of applications across different fields. Its unique chemical structure, characterized by fluorine, methoxy, and trifluoromethyl substituents, endows it with valuable properties that make it an important intermediate in synthetic chemistry. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in both academic and industrial settings.

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